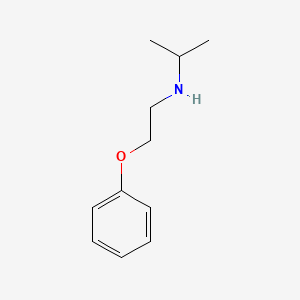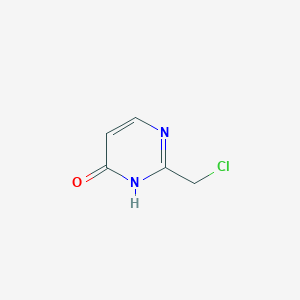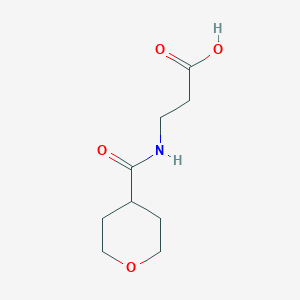
N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine” is a compound that contains a total of 29 bonds, including 14 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation in Amino Acid Derivatives
N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine has been utilized in the synthesis and transformation of various amino acid derivatives. For instance, Vranicar et al. (2003) demonstrated the transformation of 2H-Pyran-2-ones into alpha, beta-didehydro-alpha-amino acid derivatives containing a substituted pyrazolyl moiety. This process involved catalytic hydrogenation to form racemic alanine derivatives, indicating the compound's role in producing specific amino acid structures (Vranicar et al., 2003).
Heterocyclic β-Substituted Alanine Derivatives
Research by Ferreira et al. (1999) involved synthesizing heterocyclic β-substituted alanine derivatives using mild reaction conditions. This synthesis process demonstrates the compound's potential in creating complex amino acid structures with high yields, showcasing its versatility in organic chemistry (Ferreira et al., 1999).
Involvement in Flavor and Aroma Compound Formation
Nishibori and Bernhard (1993) explored the reaction of beta-alanine with sugars, which led to the formation of various heterocyclic compounds like furans, pyrans, and pyrroles. This study highlights the compound's role in generating flavor and aroma compounds in food science (Nishibori & Bernhard, 1993).
Small-Molecule Inhibitor Synthesis
Shouksmith et al. (2015) reported the synthesis of a tetrahydropyran derivative, which included N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine, to disrupt specific protein complexes in biological systems. This study suggests its potential application in the development of targeted molecular inhibitors in medicinal chemistry (Shouksmith et al., 2015).
Plant Osmoprotection
Rathinasabapathi et al. (2001) studied beta-Alanine betaine synthesis in plants, which involved the compound in a pathway contributing to plant tolerance to stress conditions like salinity and hypoxia. This research indicates its significance in plant biochemistry and potential agricultural applications (Rathinasabapathi, Fouad, & Sigua, 2001).
Eigenschaften
IUPAC Name |
3-(oxane-4-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-8(12)1-4-10-9(13)7-2-5-14-6-3-7/h7H,1-6H2,(H,10,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEXMSUDHAETLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



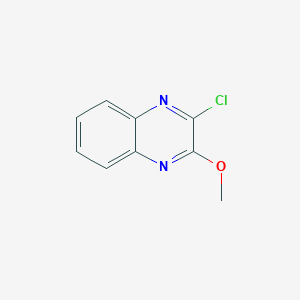

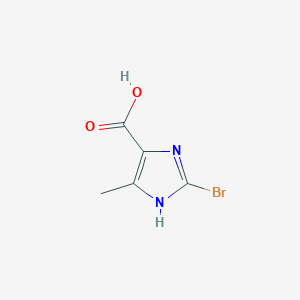


![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)

